molecular formula C17H29NO B12381090 Microgrewiapine A

Microgrewiapine A

Cat. No.: B12381090
M. Wt: 263.4 g/mol
InChI Key: ZBJGGLXQNXXXRO-VCZRHBNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Microgrewiapine A is a natural product and a secondary metabolite derived from forest plant microorganisms. It is a yellow to yellow-green crystalline solid with notable biological activity. This compound has garnered attention due to its potential therapeutic properties, including anti-cancer, anti-oxidation, anti-inflammatory, and antibacterial activities .

Preparation Methods

Microgrewiapine A is primarily obtained through the separation and purification of microbial extracts from forest plants. The preparation process involves several steps:

Chemical Reactions Analysis

Microgrewiapine A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Microgrewiapine A has a wide range of scientific research applications:

Mechanism of Action

Microgrewiapine A exerts its effects by acting as an antagonist of nicotinic acetylcholine receptors. It inhibits the activity of specific receptor subtypes, including hα4β2 and hα3β4, with inhibition rates of 60% and 70%, respectively. This selective inhibition leads to cytotoxic effects on HT-29 human colon cancer cells, with an IC50 value of 6.8 μM .

Comparison with Similar Compounds

Microgrewiapine A can be compared to other piperidine alkaloids, such as:

  • Microgrewiapine B
  • Microgrewiapine C
  • Microcosamine A
  • Liriodenine

These compounds share similar structural features and biological activities but differ in their specific molecular targets and pathways. This compound stands out due to its selective cytotoxicity against colon cancer cells and its potent inhibition of nicotinic acetylcholine receptors .

Properties

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

(2S,3R,6S)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol

InChI

InChI=1S/C17H29NO/c1-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15(2)18(16)3/h7-12,15-17,19H,4-6,13-14H2,1-3H3/b8-7+,10-9+,12-11+/t15-,16+,17+/m0/s1

InChI Key

ZBJGGLXQNXXXRO-VCZRHBNQSA-N

Isomeric SMILES

CCCC/C=C/C=C/C=C/[C@@H]1CC[C@H]([C@@H](N1C)C)O

Canonical SMILES

CCCCC=CC=CC=CC1CCC(C(N1C)C)O

Origin of Product

United States

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